4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-
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Overview
Description
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- is a chemical compound with the molecular formula C11H20N2O2S and a molecular weight of 244.358 . This compound is known for its unique structure, which includes a morpholine ring and a carbothioamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- involves several steps. One common method includes the reaction of morpholine with carbon disulfide to form morpholine-4-carbothioamide. This intermediate is then reacted with 1,1-dimethyl-3-oxobutyl chloride under specific conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the synthesis of essential proteins in bacterial cells. The compound may also interact with cellular membranes, leading to increased permeability and cell death .
Comparison with Similar Compounds
4-Morpholinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- can be compared with other similar compounds such as N-acyl-morpholine-4-carbothioamides. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Similar Compounds
- N-acyl-morpholine-4-carbothioamides
- Morpholine-4-carbothioamide
- N-(1,1-Dimethyl-3-oxobutyl)acrylamide
These compounds are structurally related and have been studied for their various chemical and biological properties.
Properties
CAS No. |
55113-93-4 |
---|---|
Molecular Formula |
C11H20N2O2S |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
N-(2-methyl-4-oxopentan-2-yl)morpholine-4-carbothioamide |
InChI |
InChI=1S/C11H20N2O2S/c1-9(14)8-11(2,3)12-10(16)13-4-6-15-7-5-13/h4-8H2,1-3H3,(H,12,16) |
InChI Key |
GMCWAOPVQDBOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=S)N1CCOCC1 |
Origin of Product |
United States |
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